molecular formula C10H9NO2 B1406664 2-(5-Formyl-2-methoxyphenyl)acetonitrile CAS No. 1820608-72-7

2-(5-Formyl-2-methoxyphenyl)acetonitrile

Cat. No.: B1406664
CAS No.: 1820608-72-7
M. Wt: 175.18 g/mol
InChI Key: GZHBVJUDRTZITK-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chloroacetonitrile in the presence of a base. The reaction is carried out in an anhydrous acetonitrile solution . The general reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous acetonitrile.

    Catalyst/Base: Commonly used bases include sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: 2-(5-Carboxy-2-methoxyphenyl)acetonitrile.

    Reduction: 2-(5-Formyl-2-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(5-Formyl-2-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Formyl-2-hydroxyphenyl)acetonitrile
  • 2-(5-Formyl-2-ethoxyphenyl)acetonitrile
  • 2-(5-Formyl-2-methoxyphenoxy)acetonitrile

Uniqueness

2-(5-Formyl-2-methoxyphenyl)acetonitrile is unique due to the presence of both a formyl group and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(5-formyl-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHBVJUDRTZITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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